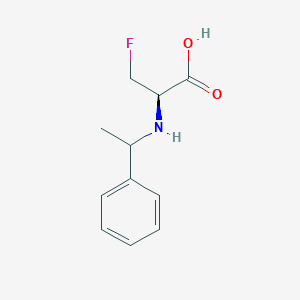
Octyl 5-amino-3H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 5-amino-3H-imidazole-4-carboxylate is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 5-amino-3H-imidazole-4-carboxylate typically involves the reaction of 5-aminoimidazole-4-carboxylic acid with octyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Octyl 5-amino-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are valuable in medicinal chemistry for developing new drugs and in industrial applications for creating specialized materials .
Aplicaciones Científicas De Investigación
Octyl 5-amino-3H-imidazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its ability to modulate immune responses.
Mecanismo De Acción
The mechanism of action of Octyl 5-amino-3H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): AICAR is an analog of adenosine monophosphate and is known for its ability to activate AMP-activated protein kinase (AMPK).
Ethyl 2-aminoimidazole-4-carboxylate: This compound is similar in structure but has an ethyl group instead of an octyl group.
Uniqueness
Octyl 5-amino-3H-imidazole-4-carboxylate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Propiedades
Número CAS |
36137-90-3 |
|---|---|
Fórmula molecular |
C12H21N3O2 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
octyl 4-amino-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H21N3O2/c1-2-3-4-5-6-7-8-17-12(16)10-11(13)15-9-14-10/h9H,2-8,13H2,1H3,(H,14,15) |
Clave InChI |
OLXKKJGOUXZRIA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=C(N=CN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


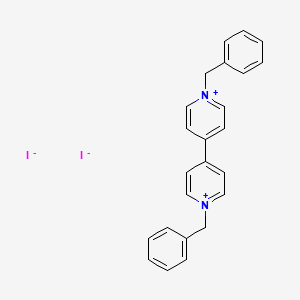
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)

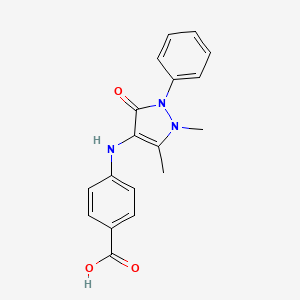


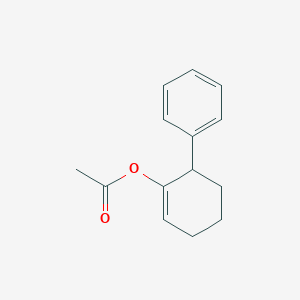

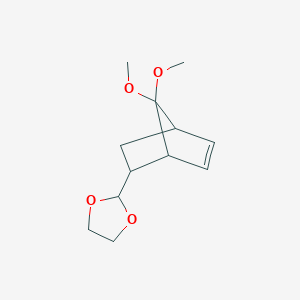


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
